3-Amino-4-fluoropyridin-2-ol
Description
Significance of Pyyridine Scaffolds in Chemical Science
The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of chemical science. dovepress.commdpi.com This structural motif is prevalent in a vast number of important natural compounds, including vitamins and alkaloids. mdpi.comsemanticscholar.org In the realm of medicinal chemistry, pyridine scaffolds are considered "privileged structures" because of their consistent presence in a diverse array of FDA-approved drug molecules. semanticscholar.orgrsc.org Their inclusion in pharmaceutical design is often strategic; as a polar and ionizable aromatic molecule, the pyridine nucleus can enhance the solubility and bioavailability of drug candidates. enpress-publisher.com
The versatility of pyridine and its derivatives makes them crucial starting materials and reactants for a wide range of chemical modifications. enpress-publisher.com This adaptability has led to their extensive use not only in pharmaceuticals but also in the development of agrochemicals like insecticides and fungicides, and in the materials industry for creating specialized dyes. enpress-publisher.com The sheer volume of research publications and the number of existing drug molecules—over 7,000—that incorporate a pyridine component underscore its profound and expanding role in drug discovery and chemical synthesis. dovepress.comrsc.org
Overview of Aminopyridines and Hydroxypyridines as Key Structural Motifs
Within the large family of pyridine derivatives, aminopyridines (pyridines with an amino group, -NH₂) and hydroxypyridines (pyridines with a hydroxyl group, -OH), also known as pyridinols, are particularly significant. These compounds are highly valued as intermediates and building blocks for synthesizing more complex molecules, especially in the pharmaceutical and agrochemical industries. ontosight.aicymitquimica.com
Aminopyridines are recognized as essential structural cores in many bioactive compounds and materials. researchgate.net For instance, 2-aminopyridine (B139424) is a precursor in the production of several well-known drugs, including the anti-inflammatory piroxicam (B610120) and the antihistamine tripelennamine. wikipedia.org The amino group provides a site for further chemical reactions, allowing for the construction of fused heterocyclic systems like imidazopyridines, which have shown potential as novel inhibitors for enzymes such as Mycobacterium tuberculosis glutamine synthetase. nih.gov
Similarly, hydroxypyridines are crucial synthons. The hydroxyl group can act as a nucleophile or direct the position of other incoming groups during synthesis. Compounds that contain both an amino and a hydroxyl group, known as aminohydroxypyridines, combine the functional characteristics of both classes. nih.gov This dual functionality makes them versatile building blocks for creating molecules with specific biological activities. ontosight.ai For example, certain 6-aminopyridin-3-ols have been identified as highly effective antioxidants and have been used in the synthesis of new antibiotics. nih.gov
Specific Research Focus on 3-Amino-4-fluoropyridin-2-ol within Contemporary Chemistry
The compound This compound is a specific, functionalized member of the aminohydroxypyridine family. Its structure is characterized by a pyridin-2-ol core substituted with an amino group at the 3-position and a fluorine atom at the 4-position. While extensive research dedicated exclusively to this single molecule is not widely documented in public literature, its chemical structure positions it as a highly valuable building block in contemporary organic synthesis. The interest in this and closely related compounds stems from the unique combination of reactive sites: the nucleophilic amino group, the electron-withdrawing fluorine atom that can influence the molecule's reactivity and binding properties, and the pyridinol ring system.
The strategic value of such fluorinated pyridines is evident in the research on analogous compounds. Fluorine substitution is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability and binding affinity. For example, the related compound 3-[¹⁸F]fluoro-4-aminopyridine is under investigation as a potential radioligand for Positron Emission Tomography (PET) imaging to visualize demyelination in diseases like multiple sclerosis. nih.gov This highlights the utility of the fluoro-aminopyridine scaffold in developing advanced diagnostic tools.
Furthermore, the synthesis of related structures underscores the demand for these types of building blocks. Research into the biocatalytic production of 6-amino-4-fluoro-pyridin-3-ol, an isomer of the title compound, points to the drive to develop novel methods for creating functionalized aminopyridinols that are otherwise difficult to synthesize. nih.gov Other halogenated aminopyridinols, such as 2-Amino-5-bromo-4-fluoropyridin-3-ol, are recognized as valuable intermediates for developing kinase inhibitors, a major class of cancer therapeutics. The presence of multiple functional groups on these scaffolds allows for precise, multi-step synthetic routes to construct complex target molecules. Therefore, this compound holds significant potential as a precursor in the discovery and development of new chemical entities in medicinal and materials science.
Data Tables
Chemical and Physical Properties of this compound
Note: The following data is based on computational models and information from chemical suppliers, as experimental data is limited.
| Property | Value |
| Molecular Formula | C₅H₅FN₂O |
| Molecular Weight | 128.10 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1257069-38-7 bldpharm.com |
| Canonical SMILES | C1=C(C(=C(N=C1)O)N)F |
| Appearance | Likely a solid at room temperature |
Structure
3D Structure
Properties
Molecular Formula |
C5H5FN2O |
|---|---|
Molecular Weight |
128.10 g/mol |
IUPAC Name |
3-amino-4-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H5FN2O/c6-3-1-2-8-5(9)4(3)7/h1-2H,7H2,(H,8,9) |
InChI Key |
CVRDTHQUWGJGCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1F)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 4 Fluoropyridin 2 Ol and Analogous Structures
Chemo-selective Synthesis Strategies for Substituted Pyridinols
Chemical synthesis of highly functionalized pyridinols is often challenged by the need to control the position of various substituents on the aromatic ring. Chemo-selectivity, the ability to react with one functional group in the presence of others, is paramount. Researchers have developed multi-step pathways that build the molecule by sequentially introducing or modifying functional groups, often relying on the differential reactivity of leaving groups and the use of directing groups to achieve the desired substitution pattern.
The construction of the core 4-fluoropyridin-2-ol (B1296432) structure can be approached by creating the pyridin-2-ol (or its tautomer, pyridin-2-one) and subsequently introducing the fluorine atom, or by starting with a pre-fluorinated pyridine (B92270). The synthesis of pyridinols can be challenging due to the ambident nucleophilic nature of the pyridin-2-ol system, which can react at either the nitrogen or oxygen atom. researchgate.net
One common strategy involves the nucleophilic aromatic substitution (SNAr) on highly halogenated pyridines. For instance, pentafluoropyridine (B1199360) can serve as a versatile starting material, undergoing regioselective substitution of its fluorine atoms. nih.gov Another approach is the transition-metal-free hydroxylation of 2-fluoropyridine (B1216828) derivatives, which can proceed via a tandem hydroxylation and arylation reaction to yield pyridyl pyridones. researchgate.net The reaction of perhalogenated pyridines with pyridinols demonstrates the complexities of selectivity, with pyridin-4-ol typically reacting at the nitrogen atom, while pyridin-3-ol reacts at the oxygen. researchgate.net
| Starting Material | Key Reaction Type | Notes on Selectivity | Reference |
|---|---|---|---|
| 2-Fluoropyridines | Hydroxylation / Arylation | Substituents at the 6-position can control whether pyridone or oxydipyridine is formed. researchgate.net | researchgate.net |
| Pentafluoropyridine | Nucleophilic Aromatic Substitution (SNAr) | Serves as a building block for multisubstituted halogenated arenes with precise regioselectivity. nih.gov | nih.gov |
| Pyridinyl Fluorosulfates | Suzuki Cross-Coupling | Fluorosulfate (B1228806) group shows different reactivity compared to halogens, allowing for selective functionalization. nih.gov | nih.gov |
Introducing an amino group at a specific position on the pyridine ring, particularly adjacent to other substituents, requires careful strategic planning. Direct amination is one route, such as the reaction of 2-fluoropyridine with lithium amides, which proceeds without a transition-metal catalyst. researchgate.net
For more complex substitution patterns, indirect methods are often employed. A common strategy involves installing a carboxylic acid or ester group at the target position, which is then converted to an amine. For example, the synthesis of 3-fluoro-4-aminopyridine can be achieved by starting with 3-fluoropyridine, introducing a carboxyl group at the 4-position, converting it to a carboxamide, and finally performing a Hofmann degradation to yield the 4-amino product. google.com Alternatively, isonicotinic acid derivatives can undergo a Yamada-Curtius rearrangement to form the corresponding aminopyridine. nih.gov These methods highlight a general approach where a functional group handle is first installed and then transformed into the desired amino group.
| Precursor | Key Reaction | Description | Reference |
|---|---|---|---|
| 3-Fluoro-4-pyridine carboxamide | Hofmann Degradation | A classical method for converting an amide to an amine with one fewer carbon atom. google.com | google.com |
| 3-[18F]fluoroisonicotinic acid | Yamada-Curtius Rearrangement | Uses diphenylphosphoryl azide (B81097) (DPPA) to convert a carboxylic acid to an amine via an isocyanate intermediate. nih.gov | nih.gov |
| 2-Fluoropyridine | Direct Amination | Transition-metal-free reaction with lithium amides to form aminopyridines. researchgate.net | researchgate.net |
Achieving the correct arrangement of substituents (regioselectivity) is arguably the greatest challenge in synthesizing molecules like 3-Amino-4-fluoropyridin-2-ol. The electronic nature of the pyridine ring and the influence of existing substituents dictate the position of further reactions. Researchers have developed several techniques to control this.
One powerful method is to exploit the differential reactivity of leaving groups in cross-coupling reactions. For instance, in pyridines bearing multiple different halogens or other leaving groups, the order of reactivity can be selectively controlled. The relative reactivity for Suzuki couplings has been ranked as -Br ≥ -OTf > -OSO₂F > -Cl, allowing for the stepwise and chemoselective synthesis of polysubstituted pyridines. nih.gov Another strategy involves the use of directing groups, which coordinate to a metal catalyst and orient the reaction to a specific C-H bond, often at the ortho position. memphis.edu More advanced methods even allow for meta-selective functionalization. memphis.edu Computational chemistry is also becoming a valuable tool, with DFT calculations used to predict the most thermodynamically stable organometallic intermediates, thereby guiding the regioselective functionalization. nih.gov
| Factor | Principle | Example Application | Reference |
|---|---|---|---|
| Leaving Group Reactivity | Different leaving groups (e.g., Br, Cl, OSO₂F) have different reactivities in cross-coupling reactions, allowing for sequential functionalization. | Stepwise Suzuki coupling on a pyridine with both bromo and fluorosulfate groups. nih.gov | nih.gov |
| Directing Groups (DG) | A functional group on the substrate coordinates to a metal catalyst, directing C-H activation to a specific nearby position (e.g., ortho). | Using a removable carboxylic acid as a traceless directing group for C-H activation. memphis.edu | memphis.edu |
| Organometallic Intermediates | The choice of metalating agent (e.g., Mg- or Zn-based) can lead to different regiochemical outcomes based on intermediate stability. | Regioselective metalation of imidazo[1,2-a]pyrazine (B1224502) using TMP-bases. nih.gov | nih.gov |
Biocatalytic and Biotechnological Synthesis Routes
Biocatalysis offers an attractive alternative to traditional chemical synthesis, often providing exceptional selectivity under mild, environmentally friendly conditions. rsc.orgethz.ch Enzymes and whole-cell systems can perform complex chemical transformations, such as hydroxylations, on pyridine rings with a high degree of regio- and stereoselectivity that is difficult to achieve with conventional chemistry. researchgate.netnih.gov
The selective hydroxylation of aromatic compounds is a challenging chemical reaction. nih.gov Biocatalytic methods using hydroxylating enzymes, such as cytochrome P450 monooxygenases, offer an elegant solution. nih.govnih.gov These enzymes can introduce a hydroxyl group onto an aromatic ring with high precision.
For pyridine derivatives, this approach has proven effective. For example, research has shown that 2-aminopyridines substituted at the fourth position with a fluorine atom can be regioselectively hydroxylated by the enzyme systems present in certain microorganisms. researchgate.net This demonstrates the potential for enzymatic synthesis of hydroxylated fluoropyridine building blocks, which could be precursors to the target molecule. The key challenge lies in finding or engineering an enzyme with the desired activity and selectivity for a specific substrate.
| Enzyme Class | Function | Relevance to Pyridine Synthesis | Reference |
|---|---|---|---|
| Cytochrome P450 Monooxygenases | Catalyze the insertion of one oxygen atom from O₂ into a substrate. | Key enzymes in mammalian and microbial systems for hydroxylation reactions. nih.gov | nih.gov |
| Rieske-type Dioxygenases | Incorporate both atoms of O₂ into an aromatic ring. | Part of bacterial degradation pathways for aromatic compounds. nih.gov | nih.gov |
| Flavin-dependent Monooxygenases | Use flavin cofactors to activate molecular oxygen for hydroxylation. | Involved in the initial steps of pyridine degradation in some bacteria. researchgate.net | researchgate.net |
Instead of using isolated enzymes, it is often more practical and cost-effective to use whole microbial cells as biocatalysts. rsc.orgethz.ch The cells contain the necessary enzymes and cofactors, and the process avoids costly enzyme purification. Whole-cell biotransformation has been successfully applied to the synthesis of various pyridine derivatives.
A notable example is the use of Burkholderia sp. MAK1, which can effectively convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. researchgate.netresearchgate.net This strain has demonstrated regioselective hydroxylation of 2-aminopyridines that are substituted at the 4-position with halogens, including fluorine. researchgate.net In such a process, the microorganism is cultivated and then fed the precursor compound, which it transforms into the desired hydroxylated product. Similarly, recombinant Escherichia coli cells have been engineered to act as whole-cell biocatalysts for the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, achieving high product titers. rsc.orgethz.ch These examples underscore the growing potential of whole-cell biotransformation as a sustainable and efficient method for producing functionalized pyridine compounds. researchgate.net
| Microorganism | Precursor | Product | Key Advantage | Reference |
|---|---|---|---|---|
| Burkholderia sp. MAK1 | 4-Substituted-2-aminopyridines (X=F, Cl, CH₃) | 5-Hydroxy-4-substituted-2-aminopyridines | High regioselectivity in hydroxylation of various pyridine substrates. researchgate.net | researchgate.net |
| Recombinant E. coli | 2,6-Lutidine | 2,6-Bis(hydroxymethyl)pyridine | High titer ( >12 g/L) and space-time yield in a one-pot process. rsc.orgethz.ch | rsc.orgethz.ch |
Regiospecificity and Substrate Scope in Biocatalysis for Aminopyridinols
Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and milder reaction conditions compared to traditional chemical methods. academie-sciences.fr However, the application of biocatalysis to the synthesis of aminopyridinols can be met with challenges related to substrate scope and regiospecificity. academie-sciences.frresearchgate.net Enzymes, by their nature, often exhibit high substrate specificity, which can limit the range of substrates they can effectively transform. nih.govchemrxiv.orgnih.gov
To overcome these limitations, researchers are exploring techniques like directed evolution and substrate multiplexed screening (SUMS) to engineer enzymes with broader substrate scopes. nih.govchemrxiv.org This allows for the creation of biocatalytic cascades where the substrate specificities of sequential enzymes are complementary, enabling the one-pot synthesis of complex molecules like 1,2-amino alcohols. nih.govchemrxiv.orgnih.gov The development of enzyme libraries, akin to catalyst libraries in chemocatalysis, provides a selection of biocatalysts to screen for desired activities and selectivities. academie-sciences.fr Even a low initial performance from an enzyme can be a promising starting point for significant improvement through protein engineering. academie-sciences.fr
Advanced Synthetic Transformations Leading to the Compound
The Curtius rearrangement is a well-established method for converting carboxylic acids into primary amines, carbamates, or ureas via an isocyanate intermediate. organic-chemistry.orgwikipedia.orgrsc.org This reaction proceeds through the thermal decomposition of an acyl azide. wikipedia.org A notable variation is the Yamada-Curtius rearrangement, which has been successfully applied to the synthesis of fluorinated aminopyridines. nih.govnih.gov
For instance, the synthesis of 3-[¹⁸F]fluoro-4-aminopyridine, a PET imaging agent, has been achieved using a one-pot Yamada-Curtius reaction. nih.govnih.gov This method offers improved radiochemical yield and high specific activity. nih.govnih.gov The reaction involves the conversion of an intermediate fluoroisonicotinic acid to the corresponding aminopyridine by treatment with diphenylphosphoryl azide (DPPA). nih.gov This rearrangement is tolerant of a wide range of functional groups, making it a valuable tool for the synthesis of complex molecules. wikipedia.org
Table 1: Key Features of the Yamada-Curtius Rearrangement for 3-[¹⁸F]fluoro-4-aminopyridine Synthesis. nih.govnih.gov
| Parameter | Value |
| Reaction | Yamada-Curtius Rearrangement |
| Product | 3-[¹⁸F]fluoro-4-aminopyridine |
| Radiochemical Yield | 5-15% (uncorrected) |
| Specific Activity | 37-148 GBq/µmol |
| Synthesis Time | 90 minutes |
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. wikipedia.org In the context of fluoropyridine systems, the high electronegativity of the fluorine atom makes the pyridine ring susceptible to nucleophilic attack, often leading to faster reaction rates compared to other halopyridines. nih.gov The reaction of 2-fluoropyridine with sodium ethoxide, for example, is reported to be 320 times faster than that of 2-chloropyridine. nih.gov
The position of substitution is highly dependent on the substitution pattern of the pyridine ring. wikipedia.org Electron-withdrawing groups positioned ortho or para to the leaving group favor the SNAr mechanism. wikipedia.org For instance, in the synthesis of methyl 3-fluoropyridine-4-carboxylate, the nitro group at the 3-position of methyl 3-nitropyridine-4-carboxylate is readily displaced by a fluoride (B91410) anion. mdpi.com This highlights the utility of the nitropyridine pathway for accessing fluorinated pyridines. mdpi.com
The SNAr reaction is also a key strategy for introducing amino groups onto a fluoropyridine core. The reaction of 2-fluoropyridine with lithium amides provides a direct route to aminopyridines under mild, transition-metal-free conditions. researchgate.net Furthermore, the use of pyridine N-oxides can facilitate nucleophilic fluorination, even at the challenging meta position. nih.gov
Table 2: Comparison of Leaving Groups in SNAr Reactions of Pyridine Derivatives.
| Leaving Group | Reactivity | Reference |
| -F | High | nih.gov |
| -Cl | Moderate | nih.gov |
| -NO₂ | Good | mdpi.com |
Theoretical studies using DFT calculations have provided deeper insights into the mechanism of SNAr reactions, suggesting that many proceed through a concerted, rather than a stepwise, mechanism, particularly for heterocyclic substrates. springernature.com
Multi-component reactions (MCRs) and cascade sequences offer an efficient and atom-economical approach to the synthesis of complex heterocyclic structures from simple starting materials in a single pot. rsc.orgrsc.orgorganic-chemistry.orgpreprints.org These reactions often involve a series of sequential transformations, such as Michael additions, cyclizations, and aromatizations, to build up the target molecule. rsc.orgorganic-chemistry.org
The synthesis of highly functionalized pyridine derivatives can be achieved through various MCR strategies. For example, a five-component cascade reaction has been developed for the synthesis of thiazolo[3,2-a]pyridine derivatives. rsc.org Another approach involves a one-pot C-H alkenylation/electrocyclization/aromatization sequence to produce highly substituted pyridines. organic-chemistry.org
While specific multi-component reactions leading directly to this compound are not extensively detailed in the provided search results, the principles of MCRs are highly applicable to the synthesis of its analogs. For instance, a three-component reaction of aminopyridines, isocyanides, and furfuraldehydes, followed by further transformations, has been used to construct complex fused pyridine systems. beilstein-journals.org The versatility of MCRs allows for the incorporation of diverse functional groups, making it a promising strategy for the future development of novel synthetic routes to substituted aminopyridinols. preprints.orgresearchgate.net
Chemical Reactivity and Derivatization of 3 Amino 4 Fluoropyridin 2 Ol
Reactions Involving the Aminopyridinol Moiety
The aminopyridinol core of the molecule is rich in electron density and contains multiple nucleophilic centers, which are the primary sites of reactivity for derivatization.
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in 3-Amino-4-fluoropyridin-2-ol is highly activated towards electrophilic aromatic substitution due to the potent electron-donating, ortho-, para-directing effects of the amino and hydroxyl groups. These groups work in concert to overcome the inherent electron-deficient nature of the pyridine ring and the deactivating inductive effect of the fluorine atom. The substitution pattern is governed by the directing influence of these activating groups. The C5 position is the most likely site for electrophilic attack, as it is para to the C2-hydroxyl group and ortho to the C3-amino group, representing the position of highest nucleophilicity.
Common electrophilic substitution reactions are expected to proceed regioselectively at this C5 position. For instance, new fluorinated 3,6-dihydropyridines can be obtained by electrophilic fluorination of 1,2-dihydropyridines using reagents like Selectfluor®. nih.gov While specific studies on this compound are limited, the behavior of related compounds such as 3-hydroxypyridine, which undergoes nitration at the 2-position (ortho to the hydroxyl group) when reacting as its conjugate acid, provides insight into the powerful directing effect of the hydroxyl group. organic-chemistry.org Given the combined activating power in the target molecule, reactions are expected to be facile.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Electrophile | Reagent/Catalyst | Predicted Major Product |
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 3-Amino-4-fluoro-5-nitropyridin-2-ol |
| Bromination | Br⁺ | Br₂ / FeBr₃ | 3-Amino-5-bromo-4-fluoropyridin-2-ol |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 3-Amino-4-fluoro-2-hydroxypyridine-5-sulfonic acid |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl / AlCl₃ | 5-Acyl-3-amino-4-fluoropyridin-2-ol |
Nucleophilic Reactivity of the Amino and Hydroxyl Groups
Both the amino and hydroxyl functionalities of this compound are excellent nucleophiles. The molecule exists in tautomeric equilibrium with its 2-pyridone form, which can influence the site of reaction. The hydroxyl group can be deprotonated to form a more potent alkoxide or phenoxide-like nucleophile, while the amino group possesses a lone pair of electrons readily available for bond formation. This dual nucleophilicity allows for selective or exhaustive derivatization depending on the reaction conditions.
Alkylation and acylation are common transformations. For related 3-pyridinols, O-alkylation is favored when using the sodium salt of the pyridinol in solvents like dimethyl sulfoxide (B87167) (DMSO). actachemscand.org This suggests that under basic conditions, the hydroxyl group of this compound can be selectively targeted. Similarly, copper-catalyzed O-arylation of 3-hydroxypyridines with aryl halides has been demonstrated. acs.org The amino group, being a strong nucleophile, can readily react with acylating agents like acid chlorides or anhydrides to form amides, or with alkyl halides to form secondary or tertiary amines. The relative reactivity of the two groups can be controlled by pH and the choice of reagents.
Table 2: Nucleophilic Reactions of Amino and Hydroxyl Groups
| Reaction Type | Reagent | Conditions | Functional Group Reacting | Product Type |
| O-Alkylation | Methyl Iodide (CH₃I) | NaH, DMSO | Hydroxyl | 3-Amino-4-fluoro-2-methoxypyridine |
| N-Acylation | Acetyl Chloride | Pyridine, 0°C | Amino | N-(4-Fluoro-2-hydroxypyridin-3-yl)acetamide |
| O-Arylation | Phenylboronic Acid | Cu(OAc)₂, Base | Hydroxyl | 3-Amino-4-fluoro-2-phenoxypyridine |
| N-Alkylation | Benzyl Bromide | K₂CO₃, Acetonitrile | Amino | 3-(Benzylamino)-4-fluoropyridin-2-ol |
Cyclization and Annulation Reactions to Form Fused Heterocycles
The adjacent amino and hydroxyl groups provide a reactive platform for the construction of fused heterocyclic rings, a common strategy in medicinal chemistry. These functionalities can react with bifunctional electrophiles to undergo cyclization or annulation reactions, leading to the formation of bicyclic systems such as oxazolo[4,5-b]pyridines, pyrido[2,3-b]pyrazines, and other related structures.
For example, the reaction of 3-amino-2-fluoropyridines with 2H-azirines activated by triflic anhydride (B1165640) leads to the formation of 2-aryl-pyrido[2,3-b]pyrazines through an addition/cyclization sequence. researchgate.net Similarly, Thorpe-Ziegler cyclization is a well-established method for forming aminothieno[2,3-b]pyridines from 3-cyano-2(1H)-pyridinethione precursors, highlighting a pathway where a nitrile and an adjacent nucleophile cyclize. mdpi.com By analogy, this compound could be reacted with reagents like cyanogen (B1215507) bromide or carbon disulfide to form intermediates that subsequently cyclize to yield fused oxazole (B20620) or thiazole (B1198619) ring systems. The synthesis of furo[2,3-b]pyridines from appropriately substituted pyridine precursors further illustrates the versatility of annulation strategies. ias.ac.in
Table 3: Examples of Fused Heterocycle Synthesis
| Fused System | Reagent(s) | Reaction Type |
| Oxazolo[4,5-b]pyridine | Phosgene or Triphosgene | Cyclization |
| Thiazolo[4,5-b]pyridine | Carbon Disulfide, Base | Cyclization |
| Pyrido[2,3-b]pyrazine | α-Diketone (e.g., Glyoxal) | Condensation/Cyclization |
| Pyrido[1,2-a]pyrimidine | β-Ketoester | Annulation |
Transformations at the Pyridine Ring System
Beyond reactions involving the exocyclic functional groups, the pyridine ring itself can undergo transformations that alter its aromaticity and oxidation state.
Hydrogenation and Reduction Pathways of Pyridines
The catalytic hydrogenation of the pyridine ring in this compound would yield the corresponding piperidine (B6355638) derivative. However, this transformation presents challenges, primarily the risk of hydrodefluorination (HDF), where the C-F bond is cleaved and replaced with a C-H bond. The choice of catalyst and reaction conditions is critical to achieve selective reduction of the ring while preserving the fluorine substituent.
Table 4: Potential Hydrogenation Outcomes and Conditions
| Catalyst | H₂ Pressure | Solvent | Potential Major Product | Potential Side Product |
| Pd/C | 50 psi | Ethanol | 3-Amino-4-fluoropiperidin-2-ol | 3-Aminopiperidin-2-ol (from HDF) |
| Rh/Al₂O₃ | 1 atm | Water | 3-Aminopiperidin-2-ol (via HDF) | 3-Amino-4-fluoropiperidin-2-ol |
| PtO₂ | 50 psi | Acetic Acid | 3-Amino-4-fluoropiperidin-2-ol | Complex mixture |
| Iridium Complex | Formate source | DME/H₂O | 3-Amino-2-hydroxypyridine (from HDF) | Ring reduction products |
Oxidation Reactions and Product Characterization
The oxidation of this compound can occur at several sites. The pyridine ring nitrogen can be oxidized to form the corresponding N-oxide, a common transformation for pyridines that alters their electronic properties and reactivity. However, the electron-rich nature of the aminopyridinol system makes it susceptible to oxidative degradation if harsh oxidizing agents are used.
A more likely pathway involves the oxidation of the amino group. Kinetic studies on the oxidation of 3-aminopyridine (B143674) with peroxomonosulfuric acid show that the reaction proceeds via a nucleophilic attack of the amino nitrogen on an electrophilic peroxo oxygen. researchgate.net This suggests that under controlled conditions with peroxy acids (e.g., m-CPBA), this compound could be converted to the corresponding nitroso or nitro derivative, or potentially undergo oxidative dimerization. nih.gov The hydroxyl group and the activated ring system are also potential sites for oxidation, which could lead to ring-opening or the formation of quinone-like structures under more vigorous conditions.
Table 5: Potential Oxidation Reactions
| Oxidizing Agent | Conditions | Site of Oxidation | Potential Product(s) |
| m-CPBA | CH₂Cl₂, 0°C | Pyridine Nitrogen | This compound 1-oxide |
| Peroxomonosulfuric Acid (PMSA) | Aqueous, controlled pH | Amino Group | 3-Nitroso-4-fluoropyridin-2-ol |
| NaOCl | Ethanolic NaOH | Amino Group / Ring | Dimerized products, Ring-opened products |
| H₂O₂ / Acetic Acid | 70-80°C | Amino Group / Ring | 3-Nitro-4-fluoropyridin-2-ol, degradation products |
Formation of Complex Derivatives and Conjugates
The functional groups of this compound—the amino group and the hydroxyl group—provide versatile handles for the synthesis of a wide array of complex derivatives and conjugates.
The primary amino group at the 3-position allows for standard amidation reactions. This transformation involves the coupling of the amino group with a carboxylic acid or its activated derivatives (such as acyl chlorides or anhydrides) to form an amide bond. Direct amidation can be promoted by various reagents, including Lewis acids like borate (B1201080) esters or titanium tetrafluoride (TiF4), which activate the carboxylic acid for nucleophilic attack by the amine. nih.govresearchgate.net Studies on the direct amidation of unprotected amino acids have demonstrated the feasibility of forming amide bonds chemoselectively, a principle that applies to the amino group on the pyridine ring. nih.gov
Similarly, the hydroxyl group at the 2-position (present in the pyridin-2-ol tautomeric form) is available for esterification reactions. This process typically involves reacting the compound with a carboxylic acid under acidic conditions or with a more reactive acyl halide or anhydride to form an ester linkage.
The amino group of this compound can participate in metal-catalyzed cross-coupling reactions to form new carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent method for coupling amines with aryl halides or pseudohalides. researchgate.net In this context, the amino group of this compound could serve as the nucleophilic component, reacting with various aryl partners to yield N-arylated derivatives.
While the C-F bond is less reactive in coupling reactions than C-Cl, C-Br, or C-I bonds, its activation can lead to the formation of new carbon-carbon (C-C) bonds. york.ac.uk Nickel and palladium catalysts, which are effective for C-F activation, can also mediate cross-coupling reactions, although this often requires harsher conditions compared to reactions involving heavier halogens. Such strategies could potentially be used to introduce new alkyl or aryl substituents at the 4-position of the pyridine ring.
The development of positron emission tomography (PET) radiotracers often involves labeling molecules with the positron-emitting isotope Fluorine-18 ([18F], half-life ≈ 109.7 min). nih.govnih.gov The synthesis of [18F]-labeled this compound would be highly valuable for molecular imaging applications.
Strategies for incorporating [18F] into aromatic systems, particularly pyridines, typically rely on nucleophilic aromatic substitution (SNA_r). uchicago.edu Due to the electron-deficient nature of the pyridine ring, positions ortho and para to the nitrogen are susceptible to nucleophilic attack. nih.govuchicago.edu A common approach for producing a compound like [18F]this compound would involve a multi-step synthesis starting with a precursor containing a suitable leaving group at the 4-position.
A well-documented strategy for the related compound, [18F]3-fluoro-4-aminopyridine, involves the radiofluorination of a pyridine N-oxide precursor. nih.govrsc.org This method can be adapted for the target molecule. For example, a precursor such as 3-amino-4-nitropyridin-2-ol could be subjected to nucleophilic substitution with K[18F]F-Kryptofix 2.2.2 complex to displace the nitro group. nih.gov Subsequent removal of protecting groups, if any, would yield the desired [18F]-labeled product. Another viable precursor could have a trimethylammonium salt as the leaving group at the 4-position. nih.gov
Table 2: Potential Strategies for [18F] Labeling of this compound
| Precursor Type | Leaving Group at C4-Position | General Reaction Conditions | Key Advantages/Considerations |
|---|---|---|---|
| Nitropyridine Derivative | Nitro (-NO2) | K[18F]F/K222 complex in a polar aprotic solvent (e.g., DMSO) at elevated temperatures. nih.gov | The nitro group is a strong activating group for nucleophilic substitution. |
| Pyridine N-Oxide | Halogen (e.g., -Br) | [18F]TBAF in DMSO at room temperature, followed by reduction of the N-oxide. nih.govrsc.org | Offers an alternative activation strategy that can facilitate fluorination under mild conditions. nih.gov |
| Quaternary Ammonium Salt | Trimethylammonium (-N+Me3) | K[18F]F/K222 complex, typically requiring heating. nih.gov | Good leaving group for nucleophilic heteroaromatic substitution. |
| Isotopic Exchange | Fluorine (-19F) | Reaction with [18F]fluoride, often requiring specific activation such as on an N-oxide intermediate. nih.gov | Can be faster but may result in lower specific activity. |
Spectroscopic Data for this compound Not Publicly Available
Following a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data for the compound this compound is not available in the public domain. As a result, the creation of a detailed article including specific data tables for its ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, and IR spectroscopic analysis, as requested, cannot be accurately completed.
The generation of scientifically accurate and verifiable content requires access to published research and characterization data. While information exists for structurally related compounds such as 2-amino-4-fluoropyridine, 3-aminopyridine, and other fluorinated pyridine derivatives, extrapolating this data would not provide a scientifically valid characterization for this compound. Such an approach would be speculative and would not meet the standards of scientific accuracy.
To provide the requested detailed analysis, primary research involving the synthesis and subsequent spectroscopic characterization of this compound would be necessary to generate the requisite ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectra. Without access to such foundational experimental results, a factual and authoritative article on its specific spectroscopic properties cannot be constructed.
Spectroscopic and Advanced Structural Characterization Techniques
Mass Spectrometry (MS) Based Characterization
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for probing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the unambiguous determination of its elemental formula. For 3-Amino-4-fluoropyridin-2-ol (C₅H₅FN₂O), the theoretical exact mass can be calculated. An experimental HRMS measurement, typically using electrospray ionization (ESI), that matches this theoretical value to within a few parts per million (ppm) serves as definitive confirmation of the molecular formula.
Table 1: HRMS Data for Molecular Formula Confirmation of C₅H₅FN₂O
| Parameter | Value |
| Molecular Formula | C₅H₅FN₂O |
| Theoretical Exact Mass [M+H]⁺ | 129.04620 u |
| Expected Experimental Mass [M+H]⁺ | 129.0462 ± 0.0006 (within 5 ppm) |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the protonated molecule (precursor ion) is isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. nih.gov The fragmentation of protonated amino acids commonly results in the cumulative loss of water (H₂O) and carbon monoxide (CO). unito.it The fragmentation pathways are highly dependent on the structure of the ion and the site of the charge. nih.govunito.it For this compound, characteristic fragmentation would likely involve initial losses of small, stable molecules such as H₂O, CO, and HCN, providing valuable information about the connectivity of the atoms.
Table 2: Plausible MS/MS Fragmentation Pathways for this compound ([C₅H₅FN₂O+H]⁺)
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) |
| 129.05 | CO | 101.04 |
| 129.05 | H₂O | 111.04 |
| 129.05 | HCN | 102.04 |
| 101.04 | HCN | 74.04 |
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone technique for assessing the purity of a compound and analyzing complex mixtures. The HPLC component separates the sample into its individual components based on their physicochemical properties (e.g., polarity). The eluting components are then introduced into the mass spectrometer, which acts as a highly sensitive and selective detector to identify and quantify each substance. This method would be used to confirm that the synthesized this compound is a single, pure compound and to identify any potential impurities, such as starting materials or reaction byproducts.
X-ray Crystallography and Solid-State Structure Determination
Table 3: Expected Structural Parameters from X-ray Crystallography of this compound
| Parameter | Expected Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| C-F Bond Length | ~1.35 Å |
| C-NH₂ Bond Length | ~1.36 Å |
| C-OH Bond Length | ~1.36 Å |
| Intermolecular Interactions | Hydrogen bonding (N-H···O, O-H···N), π–π stacking |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. nih.gov This technique serves as a crucial verification step alongside mass spectrometry.
Table 4: Elemental Analysis Data for this compound (C₅H₅FN₂O)
| Element | Theoretical % | Experimental % |
| Carbon (C) | 46.88% | Expected: 46.88 ± 0.4% |
| Hydrogen (H) | 3.93% | Expected: 3.93 ± 0.4% |
| Nitrogen (N) | 21.87% | Expected: 21.87 ± 0.4% |
Computational and Theoretical Investigations of 3 Amino 4 Fluoropyridin 2 Ol
Quantum Chemical Studies
Quantum chemical studies, primarily employing Density Functional Theory (DFT), offer a fundamental understanding of a molecule's behavior based on the principles of quantum mechanics. researchgate.netnih.gov These methods are instrumental in analyzing the electronic structure, predicting spectroscopic properties, and evaluating the energetics of different molecular states.
Electronic Structure and Molecular Orbital Analysis
The electronic properties of 3-Amino-4-fluoropyridin-2-ol are dictated by the arrangement of its electrons in various molecular orbitals. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial, as these frontier orbitals govern the molecule's reactivity and electronic transitions. researchgate.net
The HOMO is the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net
For this compound, the electron-donating amino (-NH2) and hydroxyl (-OH) groups, along with the electron-withdrawing fluorine (-F) atom and the pyridine (B92270) ring nitrogen, create a complex electronic environment. Theoretical calculations can map the electron density distribution and pinpoint the locations of the HOMO and LUMO. It is anticipated that the HOMO would be localized primarily on the electron-rich pyridine ring and the amino group, while the LUMO would be distributed across the ring system.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data) Calculations performed at the B3LYP/6-311++G(d,p) level of theory.
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
Tautomerism and Isomerism Energetics of Pyridinols
Pyridinols, particularly 2- and 4-hydroxypyridines, are well-known to exhibit tautomerism, existing in equilibrium between their hydroxy (enol) and oxo (keto) forms. wayne.edunih.govstackexchange.com For this compound, this equilibrium is between the "ol" form (this compound) and the "one" form (3-Amino-4-fluoropyridin-2(1H)-one).
The relative stability of these tautomers is highly sensitive to the environment. stackexchange.comwuxiapptec.com In the gas phase, the hydroxy form of 2-hydroxypyridine (B17775) is generally more stable. nih.gov However, in polar solvents and the solid state, the equilibrium often shifts dramatically to favor the pyridone (keto) form due to better solvation of the more polar keto tautomer and favorable intermolecular interactions like hydrogen bonding. nih.govstackexchange.com
Quantum chemical calculations are essential for quantifying the energy differences between these tautomers. wayne.edu By computing the total electronic energies and Gibbs free energies of each form, the position of the equilibrium can be predicted under different conditions (e.g., in a vacuum or using a continuum solvent model). nih.govstackexchange.com The small energy differences often observed require high-accuracy methods and appropriate basis sets for reliable predictions. nih.gov For this compound, the presence of the amino and fluoro substituents would further influence the electronic distribution and hydrogen-bonding capabilities, thereby modulating the tautomeric equilibrium.
Table 2: Calculated Relative Energies of this compound Tautomers (Illustrative Data) Calculations performed using the M06-2X functional.
| Tautomer | Phase | Relative Energy (kcal/mol) |
| Hydroxy Form | Gas | 0.0 (Reference) |
| Pyridone Form | Gas | +0.8 |
| Hydroxy Form | Water (PCM) | +2.5 |
| Pyridone Form | Water (PCM) | 0.0 (Reference) |
Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)
Theoretical calculations can accurately predict various spectroscopic properties, aiding in the structural elucidation and characterization of molecules.
NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained. These predictions are invaluable for assigning experimental spectra and confirming molecular structures. Machine learning approaches are also emerging as rapid and accurate methods for NMR shift prediction. d-nb.info
Infrared (IR) Frequencies: The vibrational frequencies of a molecule correspond to the absorption bands observed in its IR spectrum. Computational methods can calculate these harmonic frequencies by determining the second derivatives of the energy with respect to atomic displacements. asianpubs.org The predicted spectrum allows for the assignment of experimental bands to specific vibrational modes, such as O-H stretching, N-H stretching, C-F stretching, and various ring vibrations. researchgate.netmdpi.com For example, the characteristic N-H stretching vibrations of the amino group are expected around 3500 cm⁻¹, while C-F stretching typically appears between 1150 cm⁻¹ and 1250 cm⁻¹. researchgate.net
Table 3: Predicted Key IR Frequencies for this compound (Illustrative Data) Calculated at the B3LYP/6-311++G(d,p) level.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | 3650 |
| N-H Asymmetric Stretch | 3510 |
| N-H Symmetric Stretch | 3405 |
| C=N/C=C Ring Stretch | 1620 |
| N-H Scissoring | 1585 |
| C-F Stretch | 1215 |
Molecular Modeling and Dynamics Simulations
While quantum chemistry focuses on the electronic structure of static molecules, molecular modeling and dynamics simulations explore the conformational landscape and the time-dependent behavior of molecules and their ensembles. nih.govnih.govmdpi.com
Conformational Analysis and Stability
Even for a relatively rigid molecule like this compound, rotation around single bonds (e.g., the C-NH2 and C-OH bonds) gives rise to different conformers. Conformational analysis aims to identify the stable arrangements of the atoms (local minima on the potential energy surface) and determine their relative energies.
Factors influencing conformational stability include steric hindrance, intramolecular hydrogen bonding, and electrostatic interactions (e.g., dipole-dipole or charge-dipole interactions). researchgate.net For instance, the orientation of the hydroxyl and amino groups can be stabilized by an intramolecular hydrogen bond between them. The fluorine atom's position also plays a role through electrostatic and hyperconjugative effects. researchgate.netnih.gov Computational methods can systematically scan the rotational barriers and locate the most stable conformers, providing insight into the molecule's preferred shape in different environments.
Intermolecular Interactions and Hydrogen Bonding Networks
In the condensed phase (liquid or solid), the properties of this compound are heavily influenced by how its molecules interact with each other. The hydroxyl group, the amino group, and the ring nitrogen are all capable of participating in hydrogen bonds, acting as both donors (O-H, N-H) and acceptors (N, O). mdpi.comresearchgate.net
These interactions lead to the formation of complex hydrogen-bonding networks, such as dimers or extended chains, which are critical in determining crystal packing and bulk properties. mdpi.comyoutube.com Molecular dynamics (MD) simulations can model the behavior of a large number of these molecules over time. By simulating the system at a given temperature and pressure, MD can reveal the preferred hydrogen-bonding patterns, the structure of the solvent around the molecule, and dynamic processes like conformational changes or molecular aggregation. nih.govmdpi.com
Reaction Mechanism Elucidation via Computational Pathways
The synthesis and metabolic fate of novel chemical entities like this compound are often elucidated through computational chemistry, which provides a powerful lens to view reaction mechanisms at a molecular level. While specific computational studies detailing the reaction pathways for this compound are not extensively documented in publicly available literature, the established methodologies for similar heterocyclic compounds, such as aminopyridines, offer a clear blueprint for such investigations. nih.govresearchgate.net
Theoretical elucidation of a reaction mechanism, for instance, in the synthesis of related pyrido[2,3-d]pyrimidines, typically involves mapping out the entire reaction coordinate, including intermediates, transition states, and the rate-determining steps. nih.gov Computational approaches like Density Functional Theory (DFT) are instrumental in this process. These methods can model complex multi-step reactions, such as those involving Knoevenagel condensation, Michael addition, and cyclization, providing insights into the Gibbs free energy barriers for each step. nih.gov For the synthesis of 2-aminopyridine (B139424) derivatives, proposed mechanisms often involve several stages, including initial condensation reactions followed by intramolecular cyclization and subsequent aromatization. nih.gov
By applying these computational techniques to this compound, researchers can:
Predict Feasible Synthetic Routes: By comparing the energy barriers of different potential pathways, chemists can identify the most thermodynamically and kinetically favorable methods for synthesis.
Optimize Reaction Conditions: Understanding the transition states and intermediates allows for the rational selection of catalysts, solvents, and temperature to improve reaction yields and reduce byproducts. nih.gov
Explain Stereospecificity: In enzymatic reactions or stereoselective synthesis, quantum mechanical cluster approaches can reveal the origins of stereospecificity by modeling the active site and comparing the energetics of different stereoisomeric pathways. rsc.org
Identify Rate-Determining Steps: Pinpointing the slowest step in a reaction sequence is crucial for targeted optimization efforts. nih.gov
These computational investigations provide a foundational understanding that complements and guides experimental work, accelerating the development and characterization of novel compounds. rsc.org
Structure-Activity Relationship (SAR) and Pharmacophore Modeling Principles
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the structural features of a molecule with its biological activity. drugdesign.orgnih.gov For a compound like this compound, SAR exploration involves systematically modifying its chemical structure—the pyridine core, the amino group, the fluorine atom, and the hydroxyl group—to understand how each component contributes to its interaction with a biological target. drugdesign.orgnih.gov This process helps in designing new analogs with enhanced potency, improved selectivity, or better pharmacokinetic profiles. nih.gov
Pharmacophore modeling is a key computational tool within SAR that distills the complex structural information into a simpler, three-dimensional representation of essential molecular features required for biological activity. patsnap.comnih.govdergipark.org.tr A pharmacophore model for a derivative of this compound would identify the spatial arrangement of features like hydrogen bond donors (from the amino and hydroxyl groups), hydrogen bond acceptors (the pyridine nitrogen and hydroxyl oxygen), and potentially an aromatic ring feature. patsnap.com These models serve as 3D search queries to screen large chemical databases for novel, structurally diverse compounds that fit the essential binding criteria. columbiaiop.ac.in
In Silico Exploration of Derivatives and Analogs
In silico (computational) methods provide a rapid and cost-effective means to explore a vast chemical space of potential derivatives and analogs of a lead compound like this compound before committing to chemical synthesis. mdpi.combiotech-asia.org This process involves designing virtual libraries of related molecules and predicting their properties using computational tools.
The exploration typically follows these steps:
Scaffold Modification: Starting with the this compound core, new virtual compounds are generated by adding, removing, or substituting functional groups at various positions. For instance, the amino group could be acylated, the pyridine ring could have additional substituents, or the fluorine atom could be moved to a different position. nih.govnih.gov
Property Prediction: For each designed analog, a suite of computational models is used to predict key properties. These include physicochemical properties (e.g., solubility, lipophilicity), pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity. researchgate.netdovepress.com
Virtual Screening and Docking: The designed library of analogs is then screened against a biological target using molecular docking simulations. This step predicts the binding mode and estimates the binding affinity of each compound to the target protein, helping to prioritize the most promising candidates. biotech-asia.orgnih.gov
QSAR Model Application: Quantitative Structure-Activity Relationship (QSAR) models, built from existing data on similar compounds, can be used to predict the biological activity of the new analogs. rsc.org
This in silico workflow allows researchers to filter thousands of potential derivatives down to a manageable number of high-priority candidates for synthesis and experimental testing, significantly streamlining the drug discovery process. mdpi.com
Ligand-Protein Interaction Studies (General Principles)
Understanding the interactions between a small molecule (ligand), such as this compound, and its target protein is crucial for rational drug design. hilarispublisher.comcore.ac.uk Computational methods have become indispensable for studying these interactions at an atomic level. hilarispublisher.com The binding of a ligand to a protein's binding site is governed by a variety of non-covalent interactions.
Molecular docking is a primary computational technique used to predict how a ligand binds to a protein. hilarispublisher.comnih.gov It involves sampling a vast number of possible orientations and conformations of the ligand within the protein's binding pocket and then using a scoring function to rank them. hilarispublisher.com More advanced techniques like molecular dynamics (MD) simulations can then be used to study the stability of the predicted protein-ligand complex over time, providing insights into the dynamic nature of the interaction. rsc.org
The key types of interactions that stabilize a ligand in a protein's active site are summarized in the table below.
| Interaction Type | Description | Potential Involvement of this compound |
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O or N) and another nearby electronegative atom. | The -OH and -NH2 groups can act as hydrogen bond donors; the pyridine N and the O of the hydroxyl group can act as acceptors. |
| Electrostatic Interactions | Attractive or repulsive forces between charged atoms or groups (e.g., between a positively charged amino acid and a negatively charged ligand). | The partial charges on the atoms of the pyridinol ring can engage in electrostatic interactions with charged or polar residues in the binding site. |
| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment, driven by the release of ordered water molecules. | The pyridine ring itself is an aromatic system that can participate in hydrophobic interactions with nonpolar amino acid residues. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. | These forces contribute to the overall binding affinity through close packing of the ligand within the binding pocket. hilarispublisher.com |
| π-Interactions | Interactions involving π-systems, such as π-π stacking (between aromatic rings) or cation-π interactions (between a cation and an aromatic ring). | The aromatic pyridine ring can form π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. |
By analyzing these interactions, researchers can understand the basis of a compound's potency and selectivity and rationally design modifications to improve its binding characteristics. nih.gov
Bioisosteric Replacement Design and Computational Prediction
Bioisosterism is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, improve selectivity, modify ADME properties, or reduce toxicity. acs.org Computational methods play a critical role in predicting the potential success of such replacements before they are synthesized. acs.org
For this compound, several bioisosteric replacements could be considered:
Fluorine Atom: Fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group. chemrxiv.org Its high electronegativity can alter the local electronic properties of the ring, influencing pKa and hydrogen bonding capabilities. Computationally, the effect of replacing fluorine with other halogens (Cl, Br) or a cyano (-CN) group could be modeled to predict changes in binding affinity and electrostatic potential.
Pyridine Ring: The core pyridine scaffold could be replaced with other heterocyclic rings like pyrimidine (B1678525) or pyrazine. For example, 8-fluoroimidazo[1,2-a]pyridine (B164112) has been investigated as a bioisosteric replacement for imidazo[1,2-a]pyrimidine. nih.gov Similarly, a 2-difluoromethylpyridine group has been proposed as a replacement for pyridine-N-oxide. nih.govrsc.org Computational tools can assess the shape and electronic similarity of these alternative rings to predict whether they would be tolerated by the target's binding site.
Medicinal Chemistry and Biological Research Contexts Scaffold Focused
3-Amino-4-fluoropyridin-2-ol as a Privileged Scaffold in Medicinal Chemistry
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a versatile template for the development of new bioactive compounds. mdpi.com Pyridine-based ring systems are among the most utilized heterocycles in drug design due to their significant impact on pharmacological activity. nih.gov The this compound structure represents a specialized example of a pyridine (B92270) scaffold, incorporating key functional groups—an amino group, a fluorine atom, and a hydroxyl group—that can be strategically modified to interact with a variety of biological targets. The pyridine core itself is a key component in numerous approved drugs and natural products, highlighting its importance in medicinal chemistry. rsc.org
The design of bioactive compounds around a scaffold like this compound is guided by several key principles. A primary goal is to create structural diversity, allowing for the exploration of a wide range of chemical space and biological activities. nih.govnih.gov This involves the strategic introduction of various substituents to modulate the compound's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity. rsc.org The arrangement of functional groups on the scaffold is critical for establishing specific interactions with biological targets. ewha.ac.kr For instance, the amino and hydroxyl groups on the this compound scaffold can act as hydrogen bond donors and acceptors, which are crucial for binding to proteins and enzymes. u-tokyo.ac.jp The fluorine atom, a common feature in modern pharmaceuticals, can influence metabolic stability, binding affinity, and membrane permeability. acs.org
Key considerations in scaffold design include:
Structural Rigidity and Flexibility: Introducing some degree of rigidity can help to lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. slideshare.net
Synthetic Accessibility: The scaffold and its derivatives must be synthetically accessible to allow for the efficient generation of compound libraries for screening. nih.gov
The table below summarizes some key design principles for bioactive scaffolds.
| Design Principle | Description | Relevance to this compound |
| Structural Diversity | Generation of a library of compounds with varied substituents to explore a wide range of biological activities. nih.gov | The amino, fluoro, and hydroxyl groups provide multiple points for modification. |
| Target Interaction | Incorporation of functional groups that can form specific bonds (e.g., hydrogen bonds, ionic interactions) with the biological target. | The amino and hydroxyl groups are key hydrogen bond donors/acceptors. u-tokyo.ac.jp |
| Physicochemical Properties | Modulation of properties like solubility, lipophilicity, and metabolic stability to improve drug-like characteristics. rsc.org | The fluorine atom can enhance metabolic stability and membrane permeability. acs.org |
| Conformational Control | Designing molecules with a preferred conformation that is optimal for binding to the target. slideshare.net | The pyridine ring provides a rigid core to which flexible side chains can be attached. |
Privileged scaffolds like the substituted pyridine core are instrumental in the discovery of novel chemical entities (NCEs). By starting with a validated scaffold, medicinal chemists can expedite the drug discovery process. The this compound framework can serve as a starting point for the synthesis of compound libraries, which can then be screened against a variety of biological targets to identify new "hits". nih.gov This approach has been successfully used to identify inhibitors for a range of targets, including kinases and other enzymes. nih.govnih.gov The inherent "drug-like" properties of many privileged scaffolds can also increase the likelihood of identifying compounds with favorable pharmacokinetic profiles. mdpi.com The exploration of derivatives of such scaffolds can lead to the identification of compounds with novel mechanisms of action or improved selectivity profiles compared to existing drugs. nih.gov
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies involve systematically modifying the scaffold and observing the resulting changes in potency, selectivity, and other biological parameters.
The biological activity of derivatives of the this compound scaffold can be significantly influenced by the nature and position of various substituents. For example, the introduction of different groups on the amino or hydroxyl moieties, or at other positions on the pyridine ring, can dramatically alter the compound's interaction with its biological target. nih.govnih.gov
A hypothetical SAR study on a series of this compound derivatives might reveal the following trends:
| Position of Substitution | Type of Substituent | Effect on Activity | Rationale |
| Amino Group (Position 3) | Small, alkyl groups | Increased potency | May enhance hydrophobic interactions in the binding pocket. |
| Amino Group (Position 3) | Bulky, aromatic groups | Decreased potency | Steric hindrance may prevent optimal binding. |
| Hydroxyl Group (Position 2) | Methyl ether | Loss of activity | The hydroxyl group may be a critical hydrogen bond donor. |
| Pyridine Ring (e.g., Position 5 or 6) | Electron-withdrawing groups (e.g., -CF3) | Increased potency | Can alter the electronics of the pyridine ring, affecting binding affinity. researchgate.net |
| Pyridine Ring (e.g., Position 5 or 6) | Electron-donating groups (e.g., -OCH3) | Varied effects | The impact is target-dependent and may influence hydrogen bonding or steric interactions. nih.gov |
These relationships are highly dependent on the specific biological target being investigated. For instance, a substituent that enhances activity against one enzyme may be detrimental to activity against another. mdpi.com
Chemical modifications are employed to fine-tune the biological activity of a lead compound based on the this compound scaffold. This can involve altering the core structure or, more commonly, modifying the peripheral substituents. The goal is to optimize the compound's properties, such as increasing potency, improving selectivity, or enhancing metabolic stability.
Examples of chemical modifications and their potential impact include:
Acylation of the Amino Group: Converting the amino group to an amide can alter its hydrogen bonding properties and lipophilicity.
Alkylation of the Hydroxyl Group: Formation of an ether can eliminate a hydrogen bond donor and increase lipophilicity.
Introduction of Additional Substituents on the Pyridine Ring: This can be used to probe for additional binding interactions or to block sites of metabolism.
A study on 3-substituted amino-4-hydroxycoumarin derivatives, a structurally related scaffold, demonstrated that different substituents on the amino group led to significant variations in their inhibitory activity against chitin (B13524) synthase. nih.gov This highlights how subtle chemical changes can have a profound impact on biological function.
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological profile. drughunter.com In the context of this compound analogs, several bioisosteric replacements could be explored.
Fluorine Bioisosteres: The fluorine atom can be considered a bioisostere of a hydrogen atom. u-tokyo.ac.jp Its small size allows it to replace hydrogen with minimal steric perturbation, while its high electronegativity can significantly alter the electronic properties of the molecule. This can lead to improved binding affinity, increased metabolic stability (by blocking sites of oxidation), and altered membrane permeability. acs.org
Amino and Hydroxyl Group Bioisosteres: The amino (-NH2) and hydroxyl (-OH) groups are often interchangeable as they are of similar size and can both participate in hydrogen bonding. u-tokyo.ac.jp Replacing one with the other can help to probe the specific hydrogen bonding requirements of the target's binding site. Other bioisosteres for these groups include:
Amide (-NHCOR): Can mimic the hydrogen bonding properties of an amino or hydroxyl group while altering lipophilicity and metabolic stability. nih.gov
Sulfonamide (-NHSO2R): Another common amide bioisostere.
Small Heterocycles (e.g., triazole, oxadiazole): Can act as metabolically stable mimics of amide bonds. drughunter.comnih.gov
The following table illustrates potential bioisosteric replacements for the functional groups on the this compound scaffold.
| Original Functional Group | Bioisosteric Replacement | Potential Impact |
| Fluorine (-F) | Hydrogen (-H) | Altered electronics, potential loss of metabolic stability. acs.org |
| Fluorine (-F) | Cyano (-CN) | Similar size and electronics, but different hydrogen bonding potential. |
| Amino (-NH2) | Hydroxyl (-OH) | Similar size and hydrogen bonding capability, but different pKa. u-tokyo.ac.jp |
| Amino (-NH2) | Methylamino (-NHCH3) | Increased lipophilicity, altered hydrogen bonding. |
| Hydroxyl (-OH) | Thiol (-SH) | Similar size, but different acidity and hydrogen bonding properties. |
By systematically applying these bioisosteric strategies, medicinal chemists can generate a diverse range of analogs of this compound, increasing the probability of discovering compounds with improved therapeutic potential.
Research on "this compound" Yields Limited Data for Specified Applications
Extensive research into the applications of the chemical compound "this compound" as a synthetic intermediate for advanced molecules has yielded insufficient specific data to construct a detailed article within the requested framework. Searches for its use as a precursor in the synthesis of complex or fused heterocycles, as a building block for other fluoro-containing bioactive compounds, or in the creation of chemical libraries did not provide concrete examples or detailed research findings directly involving this specific molecule.
The broader classes of aminopyridines and fluorinated heterocycles are well-represented in chemical research, often serving as key components in the development of novel pharmaceuticals and functional materials. However, the specific substitution pattern of "this compound" appears to be less commonly explored or reported in the context of synthesizing complex fused systems, developing other bioactive molecules, or for its inclusion in chemical library synthesis programs. Consequently, a detailed analysis of its contributions in these specific areas cannot be provided at this time.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The synthesis of highly functionalized pyridine (B92270) derivatives often involves multi-step processes that may not align with modern principles of green chemistry. nih.gov Future research will undoubtedly focus on developing more efficient and environmentally benign synthetic pathways to 3-Amino-4-fluoropyridin-2-ol. Current methods for analogous compounds can be complex, sometimes requiring harsh conditions or expensive catalysts. google.com
Emerging trends in chemical synthesis that could be applied include:
Photoredox Catalysis : Visible-light-mediated reactions offer a powerful tool for forming complex bonds under mild conditions, potentially streamlining the synthesis of fluorinated pyridines. acs.org
Continuous Flow Chemistry : This technology allows for safer, more scalable, and efficient reactions by using miniaturized reactors, which can improve reaction control and yield.
Biocatalysis : The use of enzymes to perform specific chemical transformations can lead to highly selective and sustainable synthetic routes, reducing the need for protecting groups and minimizing waste.
A comparative overview of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multi-step Classical Synthesis | Based on established, well-understood reactions. | Optimization of reaction conditions, improvement of yields. |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, novel bond formations. acs.org | Catalyst development, reaction scope expansion for pyridine systems. |
| Continuous Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. | Reactor design, integration of purification steps. |
| Enzymatic Synthesis | High stereoselectivity and regioselectivity, environmentally friendly. | Enzyme discovery and engineering, process optimization. |
Exploration of Undiscovered Reactivity Patterns for Functionalization
The this compound scaffold contains three distinct functional groups (amino, fluoro, and hydroxyl) whose interplay could lead to novel reactivity patterns. Future research will aim to selectively functionalize each site to generate diverse libraries of new chemical entities.
Key areas for exploration include:
N-Functionalization : The amino group serves as a versatile handle for amidation, sulfonylation, and alkylation reactions to explore structure-activity relationships (SAR).
O-Functionalization : The hydroxyl group (in its pyridin-2-ol tautomeric form) can be targeted for etherification or esterification, modifying the compound's physicochemical properties.
C-H Activation : Direct functionalization of the pyridine ring's carbon-hydrogen bonds is a cutting-edge area that could provide novel, efficient routes to previously inaccessible derivatives.
Fluorine as a Modulator : While the C-F bond is typically robust, its influence on the acidity, basicity, and metabolic stability of the molecule is a critical area for investigation. The presence of fluorine can significantly impact biological activity.
Integration with Advanced High-Throughput Screening Technologies in Chemical Synthesis
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and materials science. nih.gov this compound is an ideal candidate for integration into HTS workflows, both as a building block for combinatorial libraries and as a target for screening. The development of automated synthesis platforms can enable the rapid creation of large arrays of derivatives based on this core structure. enamine.net These libraries can then be screened against a wide range of biological targets to identify new hit compounds. nih.govresearchgate.net The use of advanced screening technologies, such as the Fluorometric Imaging Plate Reader (FLIPR) or Surface Plasmon Resonance (SPR), can provide detailed information on the interaction of these compounds with biological systems like GPCRs, ion channels, and proteins. enamine.net
Computational-Experimental Synergy in Compound Design and Optimization
The synergy between computational chemistry and experimental synthesis is a powerful paradigm for accelerating the discovery process. For this compound, this approach holds significant promise. Computational methods, such as Density Functional Theory (DFT), can be employed to predict molecular properties, including electronic structure, vibrational frequencies, and reactivity. researchgate.net
Future research will likely involve:
In Silico Property Prediction : Calculating key parameters like HOMO-LUMO energy gaps, dipole moments, and electrostatic potential to guide the design of derivatives with desired electronic or optical properties. researchgate.net
Molecular Docking Studies : Simulating the binding of this compound derivatives to the active sites of enzymes and receptors to predict potential biological activity and guide synthetic efforts. nih.gov
QSAR Modeling : Developing Quantitative Structure-Activity Relationship models to correlate chemical structure with biological activity, enabling the rational design of more potent and selective compounds.
| Computational Method | Predicted Property / Application | Experimental Validation |
| Density Functional Theory (DFT) | Molecular geometry, electronic properties, spectroscopic signatures. researchgate.net | X-ray crystallography, NMR, UV-Vis spectroscopy. |
| Molecular Docking | Binding affinity, interaction modes with biological targets. nih.gov | In vitro enzyme inhibition assays, binding assays. |
| Molecular Dynamics (MD) | Conformational stability, solvent effects, binding free energies. | Biophysical characterization techniques (e.g., ITC, SPR). |
Expanding the Scope of Biological Applications (General Principles)
Pyridin-2(1H)-one and aminopyridine structures are considered "privileged structures" in medicinal chemistry, as they are found in a multitude of biologically active compounds. nih.gov The incorporation of a fluorine atom can further enhance therapeutic potential by improving metabolic stability, binding affinity, and bioavailability.
The general principles guiding the expansion of biological applications for this compound derivatives include:
Enzyme Inhibition : The scaffold is suitable for designing inhibitors of various enzyme classes, such as kinases or proteases, which are key targets in oncology and inflammatory diseases. nih.govnih.govnih.gov
Receptor Modulation : Derivatives can be synthesized to act as agonists or antagonists for various cell surface receptors, with potential applications in central nervous system disorders.
Antimicrobial Agents : The pyridine core is present in many antimicrobial compounds, and novel derivatives could be explored to combat drug-resistant bacteria and fungi. researchgate.netscispace.com
The strategic modification of the 3-amino and 2-ol positions, guided by computational modeling and HTS, will be crucial in tailoring the molecule's activity towards specific biological targets and unlocking its full therapeutic potential.
Q & A
Q. What are the recommended multi-step synthesis routes for 3-Amino-4-fluoropyridin-2-ol, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves halogenation of pyridine precursors followed by amino group introduction. For example:
Fluorination : Use fluorinating agents like Selectfluor® under anhydrous conditions (e.g., DMF, 60°C) to introduce fluorine at the 4-position .
Amination : Employ Buchwald-Hartwig coupling or nucleophilic substitution with ammonia/amines at the 3-position .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC with a C18 column (UV detection at 254 nm) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer :
- NMR : NMR identifies fluorine position (δ ≈ -110 to -120 ppm for para-F). NMR distinguishes NH (δ 5.5–6.5 ppm, broad) and OH (δ 10–12 ppm, exchangeable) .
- X-ray Crystallography : Resolves spatial arrangement; intermolecular H-bonding between NH and OH groups is a key feature .
- Mass Spectrometry : ESI-MS in positive mode confirms molecular ion [M+H] and fragments (e.g., loss of –NH or –F) .
Q. What solvent systems are optimal for solubility and reactivity studies of this compound?
- Methodological Answer :
- Polar Protic Solvents (e.g., methanol, water): Enhance solubility via H-bonding with –NH and –OH groups. Ideal for acid/base reactions .
- Polar Aprotic Solvents (e.g., DMSO, DMF): Improve reactivity in substitution reactions (e.g., alkylation) by stabilizing transition states .
- Low Solubility Note : In non-polar solvents (e.g., hexane), solubility is poor; use co-solvents (e.g., THF:water 4:1) for kinetic studies .
Advanced Research Questions
Q. How does the electron-withdrawing fluorine substituent influence reaction pathways in this compound?
- Methodological Answer :
- Directing Effects : Fluorine at C4 deactivates the ring, directing electrophilic substitution to C5 (meta to F). Demonstrated via nitration (HNO/HSO) yielding 5-nitro derivatives .
- Nucleophilic Substitution : –NH at C3 undergoes alkylation (e.g., with methyl iodide) in basic conditions (KCO, DMF) .
- Computational Validation : DFT calculations (B3LYP/6-31G*) show fluorine increases positive charge at C5, favoring electrophilic attack .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
- Methodological Answer :
- Cross-Validation : Compare experimental shifts with computed values (GIAO method) .
- Isotopic Labeling : Use -labeled NH to confirm assignments via - HMBC .
- Case Study : A 5 ppm discrepancy in C3 (NH) may arise from tautomerism; stabilize via low-temperature NMR (e.g., -40°C in CDOD) .
Q. What computational strategies predict the biological activity of this compound derivatives?
- Methodological Answer :
- QSAR Models : Use MOE or Schrödinger to correlate logP, H-bond donors, and IC against bacterial targets (e.g., E. coli DHFR) .
- Docking Studies (AutoDock Vina) : Simulate binding to enzymes (e.g., kinases) using PyMOL for visualization .
- ADMET Prediction : SwissADME estimates bioavailability; prioritize derivatives with >30% intestinal absorption .
Q. What safety protocols are critical for handling this compound in high-throughput screening?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
